4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid

azo dye intermediate structure-property relationship polar surface area

4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid (CAS 70239-77-9) is a substituted naphthalene disulphonic acid belonging to the class of N-(aminobenzoyl)-aminoarylsulfonic acids, a group extensively utilized as diazo components in azo dyestuff synthesis. It features a 3-aminobenzoyl moiety linked via an amide bond at the 4-position of a 5-hydroxy-naphthalene-1,7-disulphonic acid scaffold.

Molecular Formula C17H14N2O8S2
Molecular Weight 438.4 g/mol
CAS No. 70239-77-9
Cat. No. B12687566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid
CAS70239-77-9
Molecular FormulaC17H14N2O8S2
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O
InChIInChI=1S/C17H14N2O8S2/c18-10-3-1-2-9(6-10)17(21)19-13-4-5-15(29(25,26)27)12-7-11(28(22,23)24)8-14(20)16(12)13/h1-8,20H,18H2,(H,19,21)(H,22,23,24)(H,25,26,27)
InChIKeyGXAGGOUUTLWTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid (CAS 70239-77-9) – Structural Class & Registration Status


4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid (CAS 70239-77-9) is a substituted naphthalene disulphonic acid belonging to the class of N-(aminobenzoyl)-aminoarylsulfonic acids, a group extensively utilized as diazo components in azo dyestuff synthesis [1]. It features a 3-aminobenzoyl moiety linked via an amide bond at the 4-position of a 5-hydroxy-naphthalene-1,7-disulphonic acid scaffold. Notably, ECHA registration records indicate this substance has been in a 'Cease Manufacture' status since 28 March 2018, a critical factor for scientific procurement planning [2].

Why 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid Cannot Be Casually Substituted: The Meta-Substitution Constraint


Generic substitution of this compound with its in-class analogs fails because the position of the amino group on the benzoyl ring (meta vs. para) fundamentally alters the molecular geometry, electronic distribution, and resulting chromophoric properties of the azo dyes derived from it. The N-(aminobenzoyl)-aminoarylsulfonic acid class, to which this compound belongs, is explicitly designed such that the nitro/amino position on the benzoyl moiety dictates the dye's shade, fastness, and tinctorial strength [1]. Indiscriminate interchange, for instance using the para-amino analog (CAS 6505-35-7), introduces a different spatial orientation of the terminal amino group, which, even without direct dyestuff comparison data, is known from dyestuff structure-property relationships to shift absorption maxima and alter substantivity. Furthermore, the 'Cease Manufacture' status of the target compound [2] makes procurement of exact material a binary availability question rather than a performance-only decision.

Quantitative Differentiation Evidence for 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid Against Key Analogs


Meta- vs. Para-Aminobenzoyl Substitution: Impact on Topological Polar Surface Area

The target compound (meta-amino, CAS 70239-77-9) exhibits a calculated Topological Polar Surface Area (tPSA) of 204.3 Ų, compared with 204.3 Ų for the para-amino isomer (CAS 6505-35-7) . While the absolute tPSA values are identical because only heteroatom contributions are summed, the distinct InChI Keys (BDHMHVFXQQVGII-UHFFFAOYSA-N for the para isomer vs. a different key for the meta isomer not retrieved from the database) confirm that the atoms are connected in a different arrangement. The different connectivity results in a different vectorial orientation of the terminal –NH₂ group, which influences intermolecular hydrogen-bonding patterns and dye-fiber interactions in downstream azo dyestuffs, a key differentiating factor for dye-house formulations.

azo dye intermediate structure-property relationship polar surface area

Meta-Aminobenzoyl vs. Unsubstituted Benzoyl: Differential Hydrogen-Bond Donor/Acceptor Capacity

Compared with the unsubstituted benzoyl analog 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulfonic acid (CAS 6361-49-5), the target compound contains an additional aromatic amine group. This group adds one hydrogen-bond donor and one hydrogen-bond acceptor site, qualitatively altering the molecule's capacity for specific dye-fiber interactions. The patent literature on N-(aminobenzoyl)-aminoarylsulfonic acids emphasizes that substituent position on the benzoyl ring is critical for achieving 'very good properties of fastness' in the resulting color lakes [1]. While head-to-head fastness data for these specific compounds is not available, the structural difference represents a class-level inference: the presence and position of the amino group co-determine the dye's affinity for cellulosic versus protein fibers.

dye intermediate design hydrogen bonding azo coupling component

Sulfonic Acid Positional Isomerism: 1,7- vs. 2,7-Disulphonic Acid Scaffolds

The target compound bears sulfonic acid groups at the 1,7-positions of the naphthalene ring, whereas a commercially available structural congener, 4-[(4-aminobenzoyl)amino]-5-hydroxynaphthalene-2,7-disulphonic acid (CAS 6505-35-7), carries the sulfonic acid groups at the 2,7-positions. In naphthalene dye chemistry, the sulfonation pattern is a primary determinant of the coupling position for diazonium salts and therefore of the hue of the resulting azo dye . The 1,7-pattern places a sulfonic acid group ortho to the 4-amino functionality, potentially introducing steric and electronic effects that differentiate reactivity from the 2,7-analog.

regioisomer sulfonation pattern azo dye coupling position

Regulatory Availability Status: Active vs. Cease Manufacture

According to the ECHA registration dossier, 4-((3-aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid has been in 'Cease Manufacture' status within the EU/EEA since 28 March 2018 [1]. In contrast, the para-amino positional isomer (CAS 6505-35-7) currently appears on multiple active supplier lists, indicating continued commercial availability. This regulatory and supply-status difference constitutes a concrete, verifiable differentiator for procurement: any project dependent on the exact CAS 70239-77-9 structure faces immediate sourcing constraints that are not present for the para isomer.

REACH compliance supply chain risk procurement certification

Procurement-Guiding Application Scenarios for 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid


Azo Dyestuff R&D Requiring Exact Meta-Amino Substitution Pattern

This compound serves as a diazo component in the synthesis of N-(aminobenzoyl)-aminoarylsulfonic acid-derived azo dyes, where the meta-amino group on the benzoyl ring is specified in the patent literature as the reduction product of the corresponding meta-nitro precursor [1]. In dye R&D, the precise substitution geometry determines the wavelength of maximum absorption and the fastness profile. When a formulation explicitly calls for the meta-amino isomer, substituting the para-amino analog (CAS 6505-35-7) will produce a spectroscopically distinct dye, necessitating either re-sourcing of the exact CAS 70239-77-9 material or full re-optimization of the dye synthesis.

Chemical Inventory Gap-Filling for Regulatory Dossiers

Because CAS 70239-77-9 has been listed as 'Cease Manufacture' under REACH since 2018 [2], any entity maintaining a registration dossier or a substance evaluation plan that still references this compound must update its chemical safety assessment. The procurement decision is binary: if the substance is truly no longer manufactured, the dossier must be amended to either reflect cessation of use or to justify the use of a closely related, actively registered analog such as the 2,7-disulphonic acid isomer (CAS 6505-35-7).

Structure-Activity Relationship Studies on Naphthalene Sulfonic Acid Derivatives

Researchers investigating the effect of benzoyl amino-substitution position on biological or physicochemical properties may select this compound as a meta-substituted reference standard alongside its para-substituted (CAS 6505-35-7) and unsubstituted benzoyl (CAS 6361-49-5) comparators. The 1,7-disulphonic acid scaffold provides a distinct regioisomeric baseline relative to more common 2,7- or 3,6-disulphonic acid naphthalene derivatives , enabling systematic exploration of sulfonation pattern effects on aqueous solubility, aggregation, and protein binding.

Legacy Product Reformulation Due to Raw Material Obsolescence

Industrial colorant producers who historically used CAS 70239-77-9 in a registered dye formulation must now identify a functionally equivalent replacement because the raw material is no longer manufactured in the EU [2]. The quantitative structural differences documented in Section 3—meta vs. para amino position, hydrogen-bond donor count, and 1,7- vs. 2,7-sulfonation pattern—provide a structured checklist for screening candidate replacements, reducing the risk of selecting an analog that fails to reproduce the original dye's performance characteristics.

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